molecular formula C13H17N3OS B5661629 3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE

3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE

Cat. No.: B5661629
M. Wt: 263.36 g/mol
InChI Key: HTAOZHKINMLXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that contains a triazole ring substituted with an ethyl group and a sulfanyl group attached to a 4-ethoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or sulfide reacts with a suitable electrophile.

    Attachment of the 4-Ethoxyphenylmethyl Moiety: This step involves the reaction of the intermediate triazole compound with 4-ethoxybenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethyl group or the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in research to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-5-METHYL-1,2,4-TRIAZOLE: Similar triazole structure but different substituents.

    3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE: Similar structure with a methoxy group instead of an ethoxy group.

    3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness

3-{[(4-ETHOXYPHENYL)METHYL]SULFANYL}-5-ETHYL-4H-1,2,4-TRIAZOLE is unique due to the presence of the ethoxyphenylmethyl moiety, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-3-12-14-13(16-15-12)18-9-10-5-7-11(8-6-10)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAOZHKINMLXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.